Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

1H-Imidazolium, 1-methyl-3-(2-propenyl)- structure
98806-09-8 structure
Product Name:1H-Imidazolium, 1-methyl-3-(2-propenyl)-
CAS-Nr.:98806-09-8
MF:C7H11N2
MW:123.175641298294
CID:4377520
PubChem ID:11229455
Update Time:2025-04-24

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Imidazolium, 1-methyl-3-(2-propenyl)-
    • DTXSID6048094
    • DTXCID7028065
    • SCHEMBL173392
    • NS00114808
    • 1-ALLYL-3-METHYLIMIDAZOLIUM
    • 7KXP39NT49
    • 98806-09-8
    • 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium
    • CHEMBL3306823
    • NCGC00248726-01
    • 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-
    • 1-allyl-3-methylimidazolium fluoride
    • Inchi: 1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1
    • InChI-Schlüssel: WWVMHGUBIOZASN-UHFFFAOYSA-N
    • Lächelt: N1(C=C[N+](C)=C1)CC=C

Berechnete Eigenschaften

  • Genaue Masse: 123.092223359g/mol
  • Monoisotopenmasse: 123.092223359g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 101
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 8.8Ų

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Water ;  24 h, 313 K
Referenz
Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain
Fareghi-Alamdari, Reza; Hatefipour, Razieh, Journal of Molecular Liquids, 2017, 225, 793-799

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 333 K
Referenz
Synthesis and characterization of imidazolium dicyanamide ionic liquids
Zheng, Yong; Lu, Huichao; Tian, Dayong; Zheng, Yongjun, Guangdong Huagong, 2015, 42(17),

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids
Zheng, Yong; Xuan, Xiaopeng; Wang, Jianji; Fan, Maohong, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Gonfa, G.; et al, Advanced Materials Research (Durnten-Zurich, 2013, 626, 686-690

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Acetonitrile ;  15 h, rt
Referenz
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Petit, Sylvain; Azzouz, Rabah; Fruit, Corinne; Bischoff, Laurent; Marsais, Francis, Tetrahedron Letters, 2008, 49(22), 3663-3665

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ;  24 h, rt
Referenz
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Min, Gwan-Hong; Yim, Taeeun; Lee, Hyun Yeong; Huh, Dal Ho; Lee, Eunjoo; et al, Bulletin of the Korean Chemical Society, 2006, 27(6), 847-852

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; Kim, Hong Won; Jeong, Yu Jin; Han, Seung Chang; Park, Jin Kyoon, Organic Process Research & Development, 2022, 26(1), 207-214

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate ;  22 h, 110 °C
Referenz
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Kim, Do Joong; Oh, Kyung Hwan; Park, Jin Kyoon, Green Chemistry, 2014, 16(9), 4098-4101

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ;  12 h, 25 °C
Referenz
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Jian, Zhongbao; Leicht, Hannes; Mecking, Stefan, Macromolecular Rapid Communications, 2016, 37(11), 934-938

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Acetone ;  24 h, rt
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Acetone ;  60 h, rt
Referenz
Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation
Jongmans, Mark T. G.; Schuur, Boelo; de Haan, Andre B., Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy
Wei, Jie; Miao, Jialin; Li, Li; Zhang, Yuxin; Gao, Peizhen; et al, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids
Fareghi-Alamdari, Reza; Ghorbani-Zamani, Faezeh; Zekri, Negar, RSC Advances, 2016, 6(31), 26386-26391

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions
Gonfa, G.; Bustam, M. A.; Murugesan, T.; Man, Z.; Abdul Mutalib, M. I., Key Engineering Materials, 2014, 594, 594-595

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Methanol ;  3 d, rt
Referenz
Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents
McCrary, Parker D.; Barber, Patrick S.; Kelley, Steven P.; Rogers, Robin D., Inorganic Chemistry, 2014, 53(9), 4770-4776

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids
Alamdari, Reza Fareghi; Zamani, Faezeh Ghorbani; Shekarriz, Marzieh, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Acetone ;  24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 12 h, reflux
2.1 Solvents: Acetone ;  24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 -
2.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Gonfa, G.; et al, Advanced Materials Research (Durnten-Zurich, 2013, 626, 686-690

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Hexane ;  10 min, -78 °C; -78 °C → rt
Referenz
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Zhao, Dongbin; Fei, Zhaofu; Geldbach, Tilmann J.; Scopelliti, Rosario; Laurenczy, Gabor; et al, Helvetica Chimica Acta, 2005, 88(3), 665-675

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ;  2 h, rt
Referenz
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Sun, Yachai; Zhu, Jiamei; Huang, Junhua; Xin, Feng; Liu, Jingxia, Polymer Composites, 2017, 38(4), 759-766

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products

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